Cupric sulfate, basic copper sulfate dibasic

Description

Cupric Sulfate (Copper(II) Sulfate) Cupric sulfate (CuSO₄) is an inorganic salt commonly encountered as the pentahydrate (CuSO₄·5H₂O), known for its bright blue crystals. It is highly soluble in water (1.055 g/mL at 20°C) and exhibits a triclinic crystalline structure (Chalcanthite) . Industrially, it is synthesized by treating copper or its oxides with sulfuric acid . Applications include use as a fungicide (e.g., Bordeaux mixture), algaecide, and in electroplating . Acute toxicity in mammals involves hemolysis, renal injury, and hepatotoxicity, with LD₅₀ values in rats ranging from 300 to 30,000 ppm in drinking water studies .

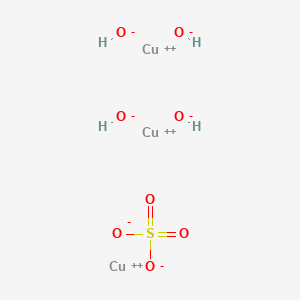

Basic Copper Sulfate Dibasic

Basic copper sulfate dibasic, also termed tribasic copper sulfate, has variable compositions, often represented as CuSO₄·Cu(OH)₂·H₂O or Cu₄(OH)₆SO₄·H₂O (CAS: 1332-14-5). It is a green powder, insoluble in water, and occurs naturally as minerals like brochantite . It is synthesized by combining copper sulfate with copper hydroxide or oxide. Unlike cupric sulfate, its low solubility reduces bioavailability, making it a slower-acting but persistent fungicide .

Properties

CAS No. |

12013-15-9 |

|---|---|

Molecular Formula |

Cu3H4O8S |

Molecular Weight |

354.73 g/mol |

IUPAC Name |

tricopper;tetrahydroxide;sulfate |

InChI |

InChI=1S/3Cu.H2O4S.4H2O/c;;;1-5(2,3)4;;;;/h;;;(H2,1,2,3,4);4*1H2/q3*+2;;;;;/p-6 |

InChI Key |

PGZPBCJSKZAQMA-UHFFFAOYSA-H |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Cu+2].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Direct Precipitation from Copper Sulfate Solutions and Alkali (Milk of Lime)

One classical and industrially relevant method involves the direct precipitation of basic copper sulfate by reacting a concentrated copper sulfate solution with milk of lime (saturated calcium hydroxide suspension).

- Process Description : A copper sulfate solution of a specific concentration (typically 85-100 g Cu/l) is added to milk of lime. This results in the formation of a mixture of tribasic and dibasic copper (II) sulfate compounds, with the general formula approximated as 12Cu(OH)₂·4CuSO₄·5H₂O.

Chemical Reaction : The reaction can be summarized as:

$$

16CuSO4 + 24NH4OH + 5HgO \rightarrow 12Cu(OH)2 \cdot 4CuSO4 \cdot 5H_2O + \ldots

$$Process Details : The precipitate formed is light blue, filtered, and washed thoroughly. The washed cake undergoes further treatment to purify the basic copper sulfate product.

- Advantages : This method allows for the formation of tribasic and dibasic copper sulfate in a controlled manner through direct precipitation.

This method is well-documented in patent DE2701253A1, which provides detailed procedural insights and chemical equations for the formation of basic copper sulfate via direct precipitation.

Preparation via Copper Oxide and Sulfuric Acid Reaction

Another industrial method involves the reaction of copper oxide with sulfuric acid to produce copper sulfate, followed by crystallization to obtain basic copper sulfate.

-

- Copper oxide (CuO), often prepared by heating basic copper carbonate above 200 °C, is reacted with diluted sulfuric acid (H₂SO₄) at elevated temperatures (80-95 °C).

- The reaction mixture is heated and stirred until the copper oxide is fully dissolved, forming copper sulfate solution.

- The solution is then filtered hot, concentrated to a specific relative density (1.29-1.41), cooled, and crystallized to yield copper sulfate pentahydrate (CuSO₄·5H₂O).

-

- Sulfuric acid concentration: Approximately 98% H₂SO₄ diluted to relative density ~1.18-1.20.

- Reaction temperature: 80-95 °C for dissolution; crystallization at lower temperatures.

- Concentration control is critical to ensure purity and yield.

Outcomes :

- The product meets industrial standards such as BG8249-87 and GB437-802 for feed-grade and industrial copper sulfate, respectively.

- The process is noted for high purity and environmental benefits when using recycled ammonia and waste copper sources.

This method is detailed in patent CN1172074A, which also highlights the use of copper-clad steel waste as a raw material, emphasizing sustainability and cost-effectiveness.

Urea-Assisted Hydrothermal Synthesis

A modern and efficient preparation method involves the hydrothermal reaction of copper sulfate with urea in aqueous solution.

-

- Copper sulfate and urea solutions are prepared separately and mixed in volume ratios ranging from 1:1 to 1:1.2.

- The mixed solution is stirred (75-85 rpm) and then sealed and heated at temperatures between 100 °C and 200 °C for 4 to 24 hours.

- During heating, urea decomposes slowly, increasing pH and facilitating the formation of basic copper sulfate crystals.

- After the reaction, the mixture is cooled, filtered to collect the crystals, which are then washed with water (solid-liquid ratio 1:1 to 1:2) multiple times to purify the product.

| Parameter | Range / Value |

|---|---|

| Copper sulfate concentration | 0.01 - 0.20 mol/L (typical 0.05 - 0.10 mol/L) |

| Urea concentration | 0.01 - 0.20 mol/L (typical 0.05 - 0.10 mol/L) |

| Volume ratio (CuSO₄ : urea) | 1 : 1 - 1.2 |

| Stirring speed | 75 - 85 rpm |

| Heating temperature | 100 - 200 °C |

| Heating duration | 4 - 24 hours (commonly 15-18 h) |

| Washing times | 1 - 3 |

-

- Uses inexpensive, non-toxic raw materials.

- Simple operation and short process route.

- Suitable for continuous production.

- Improved production efficiency and reduced cost.

-

- The method yields high-quality basic copper sulfate crystals.

- The process ensures full reaction and crystal formation due to controlled heating and urea decomposition.

This method is comprehensively described in patent CN112028108A, which provides experimental data and multiple examples confirming the reproducibility and efficiency of the process.

Comparative Analysis of Preparation Methods

| Method | Raw Materials | Reaction Conditions | Product Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Precipitation with Lime | Copper sulfate solution, milk of lime | Ambient to mild heating, direct mixing | High (depending on washing) | Simple, well-established industrial method | Requires careful control of concentrations and washing |

| Copper Oxide + Sulfuric Acid | Copper oxide, sulfuric acid | 80-95 °C, stirring, crystallization | Very high purity | Uses waste copper sources, environmentally friendly | Requires preparation of copper oxide, multiple steps |

| Urea-Assisted Hydrothermal | Copper sulfate, urea, ionized water | 100-200 °C, sealed heating, stirring | High purity | Non-toxic reagents, continuous production possible | Requires controlled heating and sealed reactors |

Summary of Research Outcomes

The direct precipitation method yields a mixture of tribasic and dibasic copper sulfate, with the product formula often represented as 12Cu(OH)₂·4CuSO₄·5H₂O. The process is scalable and industrially proven but requires rigorous washing to remove impurities.

The copper oxide and sulfuric acid method provides a pathway to high-purity copper sulfate pentahydrate crystals, suitable for feed-grade and industrial applications. This method benefits from using recycled copper sources and has environmental advantages.

The urea-assisted hydrothermal method is a recent innovation that allows for controlled synthesis of basic copper sulfate with high efficiency and purity. It leverages the slow decomposition of urea to maintain pH and facilitate crystal growth, making it suitable for continuous production with lower costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tricopper tetrahydroxide sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state copper compounds.

Reduction: It can be reduced to lower oxidation state copper compounds.

Substitution: Hydroxide groups can be substituted with other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligands like ammonia or ethylenediamine can replace hydroxide groups in the presence of suitable catalysts.

Major Products

The major products formed from these reactions include various copper oxides, hydroxides, and complex copper compounds .

Scientific Research Applications

Agricultural Applications

Fungicide and Herbicide

- Cupric sulfate is widely used as a fungicide in agriculture. It is effective in controlling fungal diseases on crops such as grapes, melons, and other berries through formulations like Bordeaux mixture, which combines cupric sulfate with calcium hydroxide .

- The compound is also utilized to manage algal blooms in freshwater bodies, making it a critical tool for maintaining water quality in agricultural settings .

Soil Additive

- As a soil additive, cupric sulfate provides essential copper ions that promote plant growth and development. Copper is a vital micronutrient for plants, playing a key role in photosynthesis and enzyme function .

Veterinary Medicine

Feed Additive

- In veterinary medicine, cupric sulfate serves as a feed additive for livestock such as swine, sheep, and cattle. It is used to enhance growth rates and improve feed efficiency by providing necessary trace elements .

- Additionally, it acts as a therapeutic agent for treating certain diseases in animals due to its antimicrobial properties .

Industrial Applications

Electroplating and Batteries

- Cupric sulfate is commonly used in electroplating processes to deposit copper onto various substrates. Its role as an electrolyte in batteries enhances the efficiency of energy storage systems .

- In textile manufacturing, it serves as a mordant in dyeing processes, helping to fix dyes to fabrics .

Analytical Chemistry

- The compound is employed in various chemical analyses. For instance, it is used in Fehling's solution and Benedict's solution to test for reducing sugars by reducing cupric ions to cuprous oxide .

Toxicological Studies

Research has indicated that while cupric sulfate has beneficial applications, it can also pose health risks at high exposure levels. Toxicity studies have shown that excessive ingestion can lead to hepatic and renal damage in animal models .

Case Study: Toxicity in Rodents

A study conducted on F344/N rats and B6C3F1 mice revealed significant adverse effects when cupric sulfate was administered at high concentrations through drinking water and feed. The findings included:

- Hematological Changes : Indications of microcytic anemia were observed alongside compensatory bone marrow responses.

- Organ Damage : Histopathological examinations showed liver inflammation and renal tubular damage at concentrations exceeding the no-observed-adverse-effect level (NOAEL) of 1000 ppm for males .

Data Tables

| Application Area | Specific Use | Effectiveness/Notes |

|---|---|---|

| Agriculture | Fungicide | Effective against fungal diseases |

| Algaecide | Controls algal blooms in freshwater | |

| Veterinary Medicine | Feed Additive | Enhances growth rates in livestock |

| Therapeutic Agent | Treats specific diseases | |

| Industrial | Electroplating | Used as an electrolyte |

| Textile Dyeing | Acts as a mordant | |

| Analytical Chemistry | Reducing Sugar Tests | Utilized in Fehling's and Benedict's solutions |

Mechanism of Action

The mechanism by which tricopper tetrahydroxide sulfate exerts its effects involves its ability to undergo redox reactions. The copper atoms in the compound can switch between different oxidation states, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can mediate various chemical transformations .

Comparison with Similar Compounds

Chemical and Physical Properties

| Compound | Formula | Solubility (H₂O) | Crystal Structure | Key Applications |

|---|---|---|---|---|

| Cupric Sulfate | CuSO₄·5H₂O | 1.055 g/mL (20°C) | Triclinic (Chalcanthite) | Fungicide, electroplating |

| Basic Copper Sulfate | Cu₄(OH)₆SO₄·H₂O | Insoluble | Monoclinic (Brochantite) | Fungicide, corrosion inhibitor |

| Copper Hydroxide | Cu(OH)₂ | 0.0002 g/mL (25°C) | Amorphous | Agricultural fungicide |

| Copper Oxychloride | 3Cu(OH)₂·CuCl₂·nH₂O | Insoluble | Variable | Fungicide, wood preservative |

| Basic Copper Carbonate | Cu₂(OH)₂CO₃ | Insoluble | Monoclinic | Pigment, fungicide |

Toxicity and Environmental Impact

- Cupric Sulfate : High acute toxicity due to solubility. In rats, doses >300 ppm in drinking water caused renal tubular necrosis and mortality . Humans exposed to 14 g orally experienced multi-organ failure but recovered with blood purification .

- Basic Copper Sulfate : Lower solubility reduces acute toxicity. Chronic exposure may still lead to copper accumulation in soil and aquatic systems .

- Copper Hydroxide : Low solubility minimizes mammalian toxicity but poses risks to aquatic life at high concentrations .

- Copper Oxychloride : Similar environmental persistence to basic copper sulfate but releases chloride ions, affecting soil salinity .

Research Findings and Key Studies

- Toxicity Mechanisms : Cupric sulfate induces oxidative stress via Fenton reactions, while basic copper sulfate’s insolubility limits reactive oxygen species (ROS) generation .

- Environmental Persistence : Basic copper sulfate and copper hydroxide exhibit longer soil half-lives (>90 days) compared to cupric sulfate (30–60 days) due to reduced leaching .

- Efficacy in Disease Control : Bordeaux mixture (cupric sulfate + lime) shows rapid action against Plasmopara viticola, whereas basic copper sulfate provides extended protection in humid conditions .

Biological Activity

Cupric sulfate, specifically in its basic form (basic copper sulfate dibasic), is a compound with significant biological activity due to its essential role in various physiological processes. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Cupric Sulfate

Cupric sulfate (CuSO₄) is widely used in agriculture as a pesticide and fungicide, but it also has notable applications in medicine and biochemistry. It acts as an essential trace element necessary for the functioning of numerous metalloenzymes involved in critical biological processes such as angiogenesis, collagen formation, and antioxidant defense mechanisms .

Biochemical Role : Copper is integral to the activity of enzymes such as ceruloplasmin, lysyl oxidase, and superoxide dismutase. It facilitates oxidative phosphorylation, collagen cross-linking, and the metabolism of catecholamines and melanin .

Antimicrobial Properties : Cupric sulfate exhibits potent antimicrobial activity against various pathogens. It disrupts bacterial cell walls, generates reactive oxygen species (ROS), and precipitates proteins within microbial cells, leading to cell death .

Table 1: Biological Effects of Cupric Sulfate

Case Studies

- Accidental Ingestion : A 45-year-old male experienced severe complications following accidental ingestion of copper sulfate. Symptoms included leukocytosis, acute liver injury, and renal failure requiring hemodialysis. The case highlights the toxicological risks associated with copper sulfate exposure .

- Toxic Myocarditis : Another case involved a patient who developed cardiac complications after intravenous administration of copper sulfate. The patient exhibited signs of pulmonary resistance increase and required intensive medical intervention including mechanical ventilation .

- Fatal Poisoning : A case study documented a fatal incident involving a painter who ingested copper sulfate crystals. The patient presented with gastrointestinal symptoms followed by respiratory distress and systemic effects indicative of widespread cellular damage due to copper toxicity .

Research Findings

Recent studies have demonstrated that cupric sulfate can significantly impact cellular functions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.